
(4-Bromobenzyl)boronic acid
Übersicht
Beschreibung
(4-Bromobenzyl)boronic acid is a useful research compound. Its molecular formula is C7H8BBrO2 and its molecular weight is 214.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromobenzyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromobenzyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Polybenzyls : (4-Bromobenzyl)boronic acid has been used in palladium-catalyzed cross-coupling reactions for synthesizing polybenzyls, which are valuable in polymer chemistry (Klärner & Greiner, 1998).
Peptide Synthesis : This compound aids in the synthesis of casein-related peptides and phosphopeptides, particularly in protecting groups during peptide synthesis (Perich & Johns, 1991).
Fluorescent Chemosensors : Boronic acids, including (4-Bromobenzyl)boronic acid, have applications in creating fluorescent chemosensors for detecting carbohydrates and other bioactive substances (Huang et al., 2012).
Suzuki-Miyaura Cross-Coupling Reactions : It is used in Suzuki-Miyaura cross-coupling reactions for the functionalization of various compounds, demonstrating its significance in organic synthesis (Loubidi et al., 2016).
Biomedical Applications : Boronic acid-containing polymers, which can be synthesized using (4-Bromobenzyl)boronic acid, show potential in treating diseases like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Enzyme Inhibitors and Therapeutics : Its unique structural features make boronic acid compounds, including (4-Bromobenzyl)boronic acid, suitable for developing potent enzyme inhibitors and therapeutics (Yang, Gao, & Wang, 2003).
Solid-Phase Organic Synthesis : (4-Bromobenzyl)boronic acid is involved in solid-phase organic synthesis, showcasing its utility in chemical synthesis (Gravel et al., 2002).
Gene Transfection : Modified polyethylenimine incorporating boronic acid groups, like (4-Bromobenzyl)boronic acid, enhances gene delivery efficiency, indicating its potential in gene therapy (Peng et al., 2010).
Catalysis in Organic Reactions : Boronic acids are used as catalysts in various organic reactions, such as aza-Michael additions, with (4-Bromobenzyl)boronic acid potentially serving in these roles (Hashimoto, Gálvez, & Maruoka, 2015).
Eigenschaften
IUPAC Name |
(4-bromophenyl)methylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,10-11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWIHXSUDPQOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=C(C=C1)Br)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromobenzyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



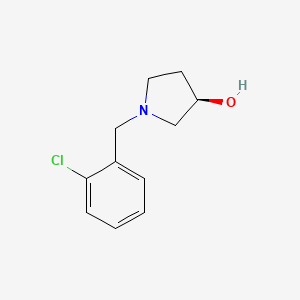
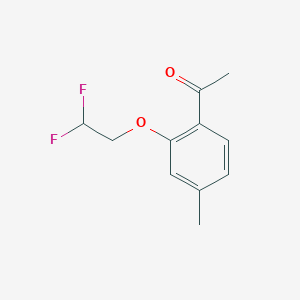
![4-[4-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B7893759.png)
![2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B7893761.png)
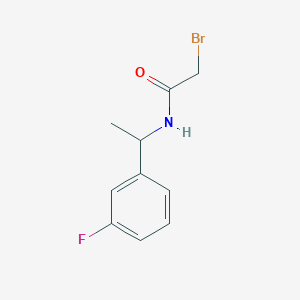
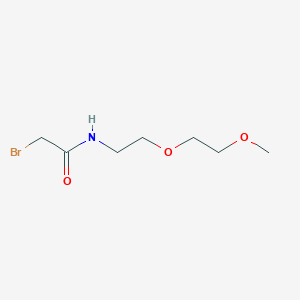



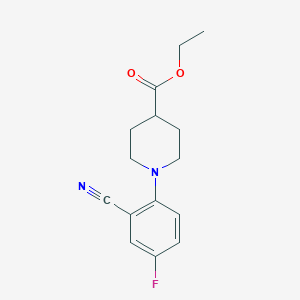

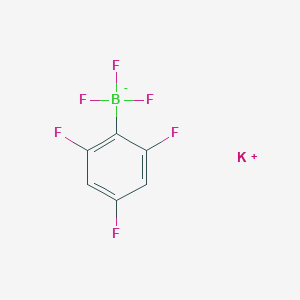
![Potassium;trifluoro-[(2-methylphenyl)methyl]boranuide](/img/structure/B7893823.png)
